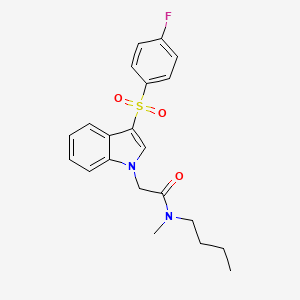
N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide, also known as Compound 32, is a potential drug candidate that has been studied for its anti-cancer properties. This compound belongs to the family of indole-based molecules, which have been shown to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, similar to the fluorophenyl group in the compound, are widely used in industrial and commercial applications. Their environmental fate, including microbial degradation pathways and the formation of perfluoroalkyl carboxylic and sulfonic acids, is a significant area of research. Understanding the biodegradability and environmental impact of such compounds is crucial for assessing their ecological risks and regulatory implications (Liu & Avendaño, 2013).
Antibody-Based Methods for Environmental and Food Analysis
Antibody development for detecting various compounds, including sulfonylurea herbicides, is another research application. The compound's sulfonyl group suggests potential for developing specific antibodies for its detection, contributing to environmental monitoring and food safety (Fránek & Hruška, 2018).
Neuroprotective Potential of Derivatives
Compounds with indole structures, similar to the indol-1-yl portion of the molecule, have been studied for their neuroprotective effects. Research on derivatives like 3-N-Butylphthalide has shown promising results in the treatment of neurological conditions such as ischemic stroke and neurodegenerative diseases, highlighting the therapeutic potential of indole-based compounds (Abdoulaye & Guo, 2016).
Fluorinated Alternatives in Environmental Applications
The use of fluorinated compounds, as indicated by the 4-fluorophenyl group in the molecule, in various applications including fluoropolymer manufacture and surface treatments, has environmental implications. Studies on fluorinated alternatives aim to understand their environmental releases, persistence, and human and biota exposure, contributing to safer chemical design and usage (Wang et al., 2013).
Toxicity Evaluation of Fluorophores
Research on the toxicity of fluorophores, which may include compounds with fluorophenyl groups, is essential for their safe use in molecular imaging and diagnostics. Evaluating the cytotoxicity, tissue toxicity, and potential mutagenicity of these compounds ensures their compatibility with biomedical applications (Alford et al., 2009).
Eigenschaften
IUPAC Name |
N-butyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-3-4-13-23(2)21(25)15-24-14-20(18-7-5-6-8-19(18)24)28(26,27)17-11-9-16(22)10-12-17/h5-12,14H,3-4,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHCOPKAQZWAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


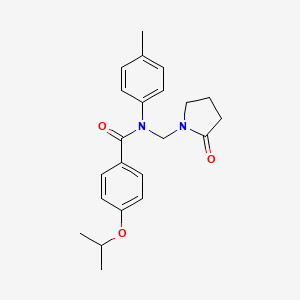
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
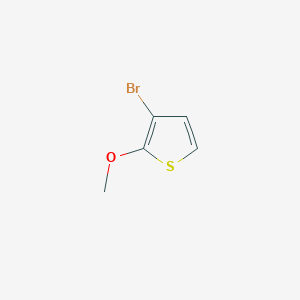
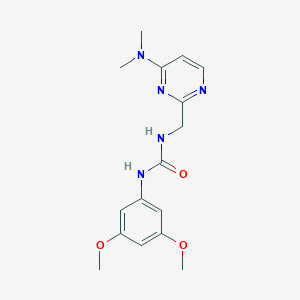
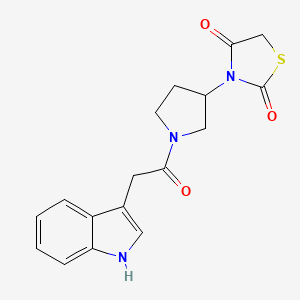
![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)

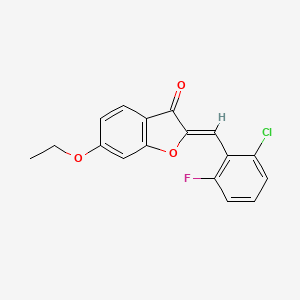
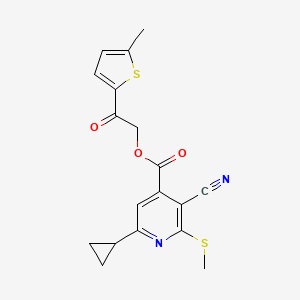
![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)